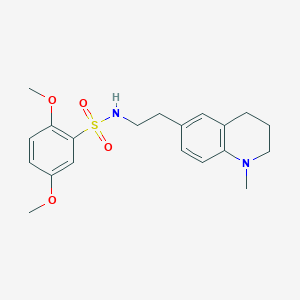
2,5-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H26N2O4S and its molecular weight is 390.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2,5-Dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide is a compound of interest due to its potential pharmacological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of sulfonamides and features a complex structure that includes:
- A benzenesulfonamide moiety
- A tetrahydroquinoline derivative
- Methoxy groups contributing to its pharmacological properties
Research indicates that this compound may exert its biological effects through multiple pathways:
- Enzyme Inhibition : It has been suggested that the compound may inhibit certain enzymes involved in metabolic pathways. For instance, structural similarities to known inhibitors point towards potential activity against phosphodiesterases (PDEs), particularly PDE4, which is implicated in inflammatory responses .
- Receptor Modulation : The compound may act as a modulator of serotonin receptors (5-HT), which are crucial in various neurological processes. Similar compounds have shown activity as agonists or antagonists at these receptors, potentially influencing mood and cognition .
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits:
- Anti-inflammatory Effects : Compounds with similar structures have been shown to reduce pro-inflammatory cytokines in cell cultures .
- Neuroprotective Properties : Preliminary studies suggest that the compound may protect neuronal cells from oxidative stress and apoptosis.
Case Studies
- Asthma Model : In a study involving ovalbumin-induced asthmatic mice, compounds structurally related to this compound demonstrated significant reductions in airway hyperreactivity and eosinophil infiltration .
- Neurodegenerative Disease : Research into related compounds has shown potential benefits in models of neurodegenerative diseases like Alzheimer’s disease. These studies suggest that modulation of neurotransmitter systems could lead to improved cognitive function in affected models.
Data Tables
| Biological Activity | Effect Observed | Study Type |
|---|---|---|
| Anti-inflammatory | Reduced cytokine levels | In vitro |
| Neuroprotective | Decreased oxidative stress markers | In vitro |
| Asthma model | Reduced airway hyperreactivity | In vivo |
| Neurodegenerative model | Improved cognitive function | In vivo |
Propiedades
IUPAC Name |
2,5-dimethoxy-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c1-22-12-4-5-16-13-15(6-8-18(16)22)10-11-21-27(23,24)20-14-17(25-2)7-9-19(20)26-3/h6-9,13-14,21H,4-5,10-12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNCGFPZZBBBKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=C(C=CC(=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













